molecular formula C28H24Cl2N2O6 B12024805 Ethyl 4-[(3-(2,4-dichlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate

Ethyl 4-[(3-(2,4-dichlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate

Cat. No.: B12024805
M. Wt: 555.4 g/mol
InChI Key: LDTPDLZAOGVORP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(3-(2,4-dichlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-(2,4-dichlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Ethyl 4-[(3-(2,4-dichlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Ethyl 4-[(3-(2,4-dichlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C28H24Cl2N2O6

Molecular Weight

555.4 g/mol

IUPAC Name

ethyl 4-[[3-(2,4-dichlorophenyl)-2-[(4-ethoxycarbonylphenyl)carbamoyl]prop-2-enoyl]amino]benzoate

InChI

InChI=1S/C28H24Cl2N2O6/c1-3-37-27(35)17-6-11-21(12-7-17)31-25(33)23(15-19-5-10-20(29)16-24(19)30)26(34)32-22-13-8-18(9-14-22)28(36)38-4-2/h5-16H,3-4H2,1-2H3,(H,31,33)(H,32,34)

InChI Key

LDTPDLZAOGVORP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)C(=O)OCC

Origin of Product

United States

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